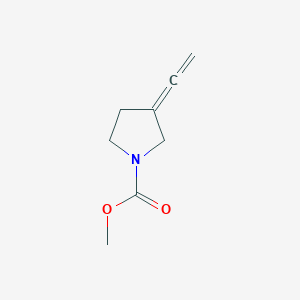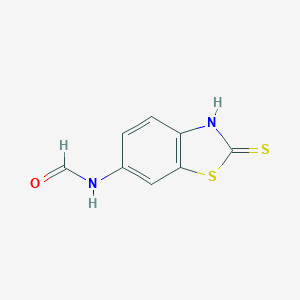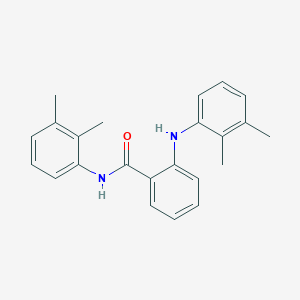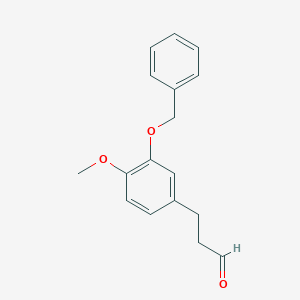
3,4-Diaminofurazan
Overview
Description
3,4-Diaminofurazan, also known as 1,2,5-oxadiazole-3,4-diamine, is a heterocyclic compound with the molecular formula C2H4N4O. It is a derivative of furazan, a five-membered aromatic ring containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
3,4-Diaminofurazan, also known as 1,2,5-Oxadiazole-3,4-diamine, is a compound that primarily targets the respiratory system
Mode of Action
It is known to formmedium-strength hydrogen bonds with other compounds, which can influence its interactions with its targets .
Biochemical Pathways
It is used in the synthesis ofenergetic metal-organic frameworks (EMOFs) , which are promising candidates for new high-energy density materials .
Result of Action
In the context of energetic materials, it contributes to the formation of EMOFs with high energy density and low sensitivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of hydrogen bonds with other compounds can be affected by the presence of water molecules in the air . Furthermore, the compound is stable at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminofurazan can be synthesized through several methods:
Amination of Glyoxal: This method involves the amination of glyoxal to form diaminoglyoxime, which is then cyclized to produce this compound.
Supported Solid Alkali Catalysis: In this method, diaminoglyoxime is reacted with supported solid alkali at 150°C.
Micelle Catalysis: This method uses anionic and cationic surfactants as catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the amination of glyoxal followed by cyclization. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminofurazan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as 3,3’-diamino-4,4’-azoxyfurazan.
Substitution: It can react with vinyl ethers to form enaminofurazans, which exist as chelate complexes.
Cyclization: It can undergo oxidative macrocyclocondensation to form macrocyclic polydiazenofurazans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium monopersulfate and dibromoisocyanurate
Substitution: Reactions with vinyl ethers are typically carried out under mild conditions using IR and PMR spectroscopy for analysis.
Cyclization: Oxidative cyclocondensation is performed using dibromoisocyanurate under controlled conditions.
Major Products
3,3’-Diamino-4,4’-azoxyfurazan: Formed through oxidation.
Enaminofurazans: Formed through substitution reactions with vinyl ethers.
Macrocyclic Polydiazenofurazans: Formed through oxidative cyclocondensation.
Scientific Research Applications
3,4-Diaminofurazan has several scientific research applications:
Energetic Materials: It is used as a precursor for the synthesis of high-energy density materials, including energetic metal-organic frameworks and cocrystals
Hygroscopicity Tuning: It is used in the synthesis of cocrystals with ammonium dinitramide to reduce hygroscopicity, enhancing the stability of solid propellants.
Explosive Performance: It is used in the formulation of melt-castable energetic cocrystals with superior explosive performance.
Electronic State Decomposition: It is studied for its decomposition behavior in excited electronic states, providing insights into its stability and reactivity.
Comparison with Similar Compounds
3,4-Diaminofurazan can be compared with other similar compounds, such as:
3,3’-Diamino-4,4’-azoxyfurazan: This compound has good heat resistance and better detonation performance compared to hexanitrostibene.
3,3’-Diamino-4,4’-azofurazan: Similar to the azoxy derivative, it has good heat resistance and detonation performance.
3-Amino-4-(4-nitrofurazan-3-yl)-azoxyfurazan: This compound has improved crystal density and detonation performance.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions, making it a valuable compound in the field of energetic materials .
Properties
IUPAC Name |
1,2,5-oxadiazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJVSUCUNFXIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336977 | |
| Record name | 3,4-Diaminofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17220-38-1 | |
| Record name | 3,4-Diaminofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-oxadiazole-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-Diaminofurazan?
A1: this compound has the molecular formula C2H4N4O and a molecular weight of 96.09 g/mol.
Q2: What are some common spectroscopic techniques used to characterize this compound?
A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR), and Mass Spectrometry (MS) to characterize DAF and its derivatives. [, , , , , , ]
Q3: What are the key starting materials for synthesizing this compound?
A3: this compound is typically synthesized from diaminoglyoxime (DAG) [, , , ] or directly from glyoxal through a series of reactions. []
Q4: Can you describe a common synthetic route for this compound?
A4: One common method involves a two-step process: (1) reaction of glyoxime with hydroxylamine hydrochloride to produce diaminoglyoxime, and (2) subsequent dehydration of diaminoglyoxime in an alkaline solution to yield this compound. [, ]
Q5: Are there any alternative synthesis methods for this compound?
A5: Yes, researchers have explored alternative synthesis methods for DAF, including microwave-assisted synthesis, which significantly reduces reaction times. [, ] One-pot synthesis directly from glyoxal has also been reported. []
Q6: Why is this compound considered a valuable precursor in energetic materials chemistry?
A6: DAF is a key building block for various energetic materials due to the presence of the furazan ring, which imparts high energy content and positive oxygen balance to its derivatives. [, , , , , , ]
Q7: What are some notable derivatives of this compound with energetic properties?
A7: Key energetic derivatives include 3,4-dinitrofurazan (DNF) [, ], 3,4-dinitraminofurazan (DNAF) [], and various azofurazans. [, , ] These compounds exhibit potential as high-energy density materials.
Q8: How is this compound typically converted into 3,4-dinitrofurazan?
A8: The conversion of DAF to DNF often involves oxidation using hydrogen peroxide (H2O2) in the presence of a catalyst, such as sodium tungstate (Na2WO4) and methanesulfonic acid (CH3SO3H). [, ]
Q9: What is the significance of ionic salts of 3,4-dinitraminofurazan?
A9: Researchers have investigated nitrogen-rich salts of DNAF to enhance the stability of the inherently sensitive DNAF molecule. These salts exhibit high detonation performance, with dihydrazinium 3,4-dinitraminofurazanate demonstrating particularly promising characteristics. []
Q10: Can you provide examples of macrocyclic compounds derived from this compound?
A10: DAF serves as a precursor to various macrocyclic compounds, including polydiazenofurazans, [, ] tetrafurazanocyclohexadecanes (like TATF), [, ] and furazano-1,2,3,4-tetrazine-1,3-dioxide (FTDO). []
Q11: How does the introduction of various functional groups affect the properties of this compound derivatives?
A11: * Nitro groups (-NO2): Increase density, detonation velocity, and detonation pressure, contributing to enhanced explosive performance. []* Azido groups (-N3): Elevate the standard enthalpy of formation, making the compounds more energetic. []* Azoxy groups (-N=N(O)-): Generally improve thermal stability compared to the parent furazan compounds. []
Q12: Has this compound been explored for applications beyond energetic materials?
A12: While primarily recognized for its energetic properties, DAF has been investigated as a ligand in metal complexes, showcasing its versatility in coordination chemistry. [, ]
Q13: What is the thermal stability of this compound and its derivatives?
A13: The thermal stability of DAF derivatives varies depending on the substituents and structure. Generally, they exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. [, , , , ]
Q14: Are there any safety concerns regarding the handling of this compound and its derivatives?
A14: Many DAF derivatives, particularly those with nitro and azido groups, are energetic materials and should be handled with extreme caution. Their sensitivity towards impact and friction needs careful consideration. [, ]
Q15: How is the melt-castability of energetic materials relevant, and has it been achieved with this compound derivatives?
A15: Melt-castability is desirable for shaping energetic materials into specific forms. Researchers have successfully developed a melt-castable energetic cocrystal using DAF and 4-amino-3,5-dinitropyrazole (ADNP), offering potential advantages in explosive formulation. []
Q16: How is computational chemistry employed in the research of this compound-based energetic materials?
A16: Computational methods, such as density functional theory (DFT), predict important properties like density, enthalpy of formation, detonation velocity, and detonation pressure, aiding in the design and assessment of novel energetic materials. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)


